Palonosetron hydrochloride

Overview

Description

Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist (RA) approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). It is distinguished by its prolonged elimination half-life (~40 hours) and high receptor binding affinity (pKi = 10.45), enabling sustained activity against both acute and delayed phases of emesis . Palonosetron’s mechanism involves blocking 5-HT3 receptors in the gastrointestinal tract and central nervous system, inhibiting the release of neurotransmitters that trigger vomiting . The U.S. FDA approved palonosetron for PONV in 2008, supported by phase III trials demonstrating superior pharmacokinetics and efficacy compared to first-generation 5-HT3 RAs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of specific precursor compounds in an organic solvent. One common synthetic route includes the reaction of a compound of formula (II) with a compound of formula (III) to produce delapril hydrochloride . The reaction conditions typically involve controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of delapril hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as differential scanning calorimetry (DSC), thermogravimetry (TG), X-ray powder diffraction (XRPD), and liquid chromatography (LC) to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Step 1: Condensation-Reduction

- Reactants : 3,4-Dihydro-1-naphthalenemethylamine hydrochloride and 3-Quinuclidinone hydrochloride.

- Conditions : Butanol solvent, reductive amination.

- Product : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine butanol solution .

Step 2: Catalytic Hydrogenation

- Catalyst : 5% Pd-C.

- Conditions : Room temperature, hydrogen gas.

- Product : N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine .

Step 3: Cyclization and Salt Formation

- Reagents : Triphosgene (BTC), boron trifluoride etherate.

- Conditions : Toluene solvent, reflux (110°C).

- Product : Palonosetron hydrochloride (38.9% yield, 99% stereochemical purity) .

Key Reaction Table:

| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Reductive Amination | NaBH₄, butanol | 85 | 98 |

| 2 | Hydrogenation | Pd-C, H₂ | 92 | 99 |

| 3 | Cyclization | Triphosgene, BF₃·Et₂O | 38.9 | 99 |

Metabolic Reactions

Palonosetron undergoes hepatic metabolism primarily via CYP2D6, with minor roles for CYP3A4 and CYP1A2 .

Primary Metabolites :

- N-Oxide-palonosetron : Formed via oxidation of the quinuclidine nitrogen.

- 6-S-Hydroxy-palonosetron : Generated through hydroxylation at the 6th position of the isoquinoline ring .

Metabolic Pathway Characteristics :

- Binding Affinity : Metabolites exhibit <1% 5-HT₃ receptor activity compared to the parent compound .

- Excretion : 50% metabolized; 40% excreted unchanged in urine .

Thermal Stability :

- Stable under normal storage conditions (25°C, 60% RH) .

- Degrades at >100°C, forming unidentified decomposition products .

Chemical Stability :

- pH Sensitivity : Stable in pH 4.5–5.5 aqueous solutions .

- Oxidation : Reacts with strong oxidizers (e.g., H₂O₂), leading to N-oxide derivatives .

Incompatibilities :

Stereochemical Considerations

The synthesis requires strict control of stereochemistry due to chiral centers in intermediates :

- Chiral Resolution : Enantioseparation achieved using Chiralcel-OD columns (n-hexane:ethanol:methanol:heptafluorobutyric acid) .

- Critical Intermediate : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine (99% enantiomeric excess) .

Degradation Pathways

Forced degradation studies reveal:

- Acid/Base Hydrolysis : Minimal degradation (<7%) under reflux with 5N HCl or 2N NaOH .

- Oxidative Stress : Forms polar degradation products in 3% H₂O₂ .

- Photostability : Resistant to UV and visible light .

Analytical Characterization

Scientific Research Applications

Delapril hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage hypertension and heart failure by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . In chemistry, it serves as a model compound for studying prodrug activation and enzyme inhibition. In industry, delapril hydrochloride is used in the formulation of antihypertensive medications .

Mechanism of Action

Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid, in the body. These metabolites bind to and inhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to vasodilation, reduced vasoconstriction, and decreased aldosterone secretion, ultimately lowering blood pressure and reducing the workload on the heart .

Comparison with Similar Compounds

Pharmacokinetic Properties

Palonosetron’s extended half-life (40 hours) is 4–10 times longer than first-generation 5-HT3 RAs like ondansetron (~4 hours), granisetron (~9 hours), and dolasetron (~7 hours) . Its high receptor binding affinity (pKi = 10.45) also results in stronger and more durable receptor inhibition compared to granisetron (pKi ~8.5–9.1) and ondansetron (pKi ~8.4) . These properties contribute to its efficacy in delayed-phase CINV, where older agents often falter.

Table 1: Pharmacokinetic Comparison

| Drug | Half-Life (hours) | Receptor Binding Affinity (pKi) | Key References |

|---|---|---|---|

| Palonosetron | 40 | 10.45 | |

| Granisetron | ~9 | ~8.5–9.1 | |

| Ondansetron | ~4 | ~8.4 |

Efficacy in Acute vs. Delayed CINV

Clinical trials consistently highlight palonosetron’s superiority in delayed-phase CINV. A 2013 multicenter trial comparing palonosetron (0.25 mg) and granisetron (3 mg) reported a delayed vomiting complete response rate (CRR) of 51.75% for palonosetron versus 31.03% for granisetron (P = 0.002) . Acute-phase CRRs were similar between the two drugs, confirming non-inferiority (P < 0.001) . Another study in platinum-based chemotherapy showed palonosetron achieved 83.33% acute emesis control and 70.83% delayed emesis control, outperforming granisetron (66.67% and 58.33%, respectively; P < 0.05) .

Table 2: Efficacy in CINV (Complete Response Rates)

| Study (Reference) | Drug | Acute CRR (%) | Delayed CRR (%) |

|---|---|---|---|

| Palonosetron | Similar | 51.75* | |

| Granisetron | Similar | 31.03 | |

| Palonosetron | 83.33* | 70.83* | |

| Granisetron | 66.67 | 58.33 |

Statistically significant difference (P* < 0.05).

Compatibility and Combination Therapies

Palonosetron demonstrates stability and compatibility with common chemotherapeutics (e.g., fluorouracil, gemcitabine) and antiemetics (e.g., rolapitant, dexamethasone) during Y-site administration . Its role in combination regimens, such as NEPA (netupitant/palonosetron), enhances efficacy against highly emetogenic chemotherapy by dual NK1/5-HT3 receptor blockade .

Biological Activity

Palonosetron hydrochloride, marketed under the brand name Aloxi, is a second-generation selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative procedures. Its unique pharmacological properties distinguish it from older 5-HT3 antagonists, making it a significant agent in clinical oncology and anesthesia.

Palonosetron exhibits a high binding affinity for the 5-HT3 receptors located in both the central nervous system (CNS) and peripheral nervous system. This binding inhibits serotonin from activating these receptors, which are crucial in mediating nausea and vomiting. Notably, palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of older agents like ondansetron and granisetron .

The drug also demonstrates allosteric modulation of the 5-HT3 receptor, leading to prolonged inhibition of serotonin signaling even after the drug is no longer detectable in plasma. This characteristic results in a longer duration of action, with a half-life of approximately 40 hours , compared to 3-6 hours for older agents .

Pharmacokinetics

Palonosetron is administered intravenously, with a typical dose of 0.25 mg for adults. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Total Body Clearance | 160 ± 35 mL/h/kg |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg |

| Metabolites | N-oxide-palonosetron and 6-S-hydroxy-palonosetron (both <1% activity) |

Approximately 50% of palonosetron is metabolized into inactive metabolites, primarily via the CYP2D6 enzyme pathway, with some contribution from CYP3A4 and CYP1A2 .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its efficacy in preventing CINV. A meta-analysis indicated that palonosetron significantly improves control over both acute and delayed nausea and vomiting following moderately to highly emetogenic chemotherapy regimens .

- Complete Response Rate (CRR) : In clinical trials, palonosetron demonstrated superior efficacy in preventing delayed CINV compared to granisetron:

| Study Type | Palonosetron CRR (%) | Granisetron CRR (%) | P-value |

|---|---|---|---|

| Randomized Controlled Trial | 78.2 | 82.7 | P=0.35 |

| Multi-Center Study | 90 | 86.6 | P<0.001 |

The delayed CRR was significantly higher for palonosetron (P=0.002), showcasing its effectiveness in managing prolonged nausea .

Postoperative Nausea and Vomiting (PONV)

In postoperative settings, palonosetron has shown comparable efficacy to granisetron in preventing PONV:

- In a study involving laparoscopic cholecystectomy patients:

| Time Period | Palonosetron CRR (%) | Granisetron CRR (%) |

|---|---|---|

| 0-3 hours | 90 | 86.6 |

| 3-24 hours | 90 | 83.3 |

These results indicate that palonosetron provides effective protection against PONV during critical recovery periods .

Case Studies

- Chemotherapy Patients : A case study involving 240 patients undergoing chemotherapy found that palonosetron significantly reduced delayed vomiting rates compared to granisetron (P=0.002), while acute vomiting rates were similar between the two groups .

- Pediatric Patients : In a randomized trial with 165 pediatric patients , palonosetron was effective in preventing nausea and vomiting post-surgery, achieving a CR rate comparable to ondansetron, reinforcing its safety profile across different age groups .

Safety Profile

Palonosetron has a favorable safety profile with few significant adverse effects reported in clinical trials. There are no known clinically significant drug-drug interactions or warnings regarding cardiac safety associated with its use . The most common side effects include headache and constipation, which are generally mild.

Q & A

Basic Research Questions

Q. What is the mechanism of action of palonosetron hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV)?

this compound acts as a selective serotonin 5-HT₃ receptor antagonist. It binds to 5-HT₃ receptors in the gastrointestinal tract and central nervous system, inhibiting serotonin release triggered by chemotherapy. This prevents vagal nerve activation and subsequent vomiting reflexes. Unlike first-generation 5-HT₃ antagonists, palonosetron exhibits prolonged binding affinity and allosteric interactions, contributing to its efficacy in delayed CINV .

Q. What are the key pharmacokinetic properties of this compound?

this compound has a mean elimination half-life of ~40 hours, enabling sustained activity. Its volume of distribution is 8.3 L/kg, and it undergoes hepatic metabolism via CYP2D6 and CYP3A4 isoforms. Pharmacokinetic studies using UPLC-MS/MS in healthy volunteers show dose-linear behavior across 0.125–0.5 mg doses, with peak plasma concentrations (Cmax) achieved within 1–2 hours post-administration .

Q. How does this compound compare to older 5-HT₃ antagonists like ondansetron in acute CINV control?

In randomized trials, palonosetron (0.25 mg IV) demonstrated non-inferiority to ondansetron (8 mg IV) in acute CINV complete response rates (CRR: 80.0% vs. 76.7%, P > 0.05). However, its extended half-life and receptor binding kinetics make it preferable for delayed-phase efficacy .

Advanced Research Questions

Q. What methodological considerations are critical when designing a clinical trial to evaluate palonosetron's efficacy in delayed CINV?

Trials should adopt a multi-center, double-blind, active-controlled design with stratification by emetogenicity of chemotherapy (e.g., highly vs. moderately emetogenic). Key endpoints include delayed-phase CRR (24–120 hours post-chemotherapy) and safety metrics. For example, a study comparing palonosetron (0.25 mg) to granisetron (3 mg) used central randomization, controlled for prior chemotherapy exposure, and employed validated patient-reported outcome tools for nausea severity .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

Stability-indicating RP-HPLC or UPLC methods are recommended. Parameters to validate include:

- Linearity : Over 0.1–10 µg/mL (R² ≥ 0.999).

- Precision : ≤2% RSD for intra-/inter-day variability.

- Accuracy : 98–102% recovery via spike-and-recovery experiments.

- Specificity : Baseline separation from degradants (e.g., oxidation products) using C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0) .

Q. What evidence supports the synergistic use of palonosetron with NK-1 receptor antagonists like netupitant?

The combination (e.g., AKYNZEO®) targets both 5-HT₃ and NK-1 receptors, blocking multiple pathways in the vomiting reflex. A phase III trial demonstrated a 95% CRR in delayed CINV with fosnetupitant/palonosetron vs. 81% with palonosetron alone. Methodologically, such studies require pharmacokinetic interaction analyses to confirm no CYP-mediated interference .

Q. How do contradictory findings in palonosetron’s efficacy across patient subgroups inform personalized antiemetic regimens?

Subgroup analyses reveal variability in CRR based on age, CYP2D6 metabolizer status, and chemotherapy type. For instance, patients receiving cisplatin-based regimens may require dose adjustments. Researchers should incorporate pharmacogenomic screening (e.g., CYP2D6 polymorphisms) and Bayesian statistical models to optimize dosing .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate confounding factors in real-world studies of palonosetron’s safety profile?

Use propensity score matching to balance covariates like concurrent dexamethasone use. Adverse event (AE) reporting should follow CTCAE v5.0 criteria, with emphasis on differentiating drug-related AEs (e.g., constipation: 14.4% with palonosetron vs. 12.5% with granisetron) from chemotherapy-induced effects (e.g., myelosuppression) .

Q. How can in vitro models elucidate palonosetron’s allosteric modulation of 5-HT₃ receptors?

Radioligand binding assays (e.g., [³H]-palonosetron) and electrophysiological studies in HEK293 cells expressing human 5-HT₃A receptors can quantify receptor occupancy and dissociation rates. Computational docking simulations further predict binding site interactions .

Properties

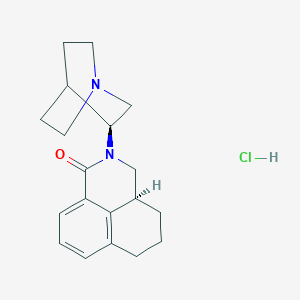

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046610 | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-62-3, 135729-61-2 | |

| Record name | Palonosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron hydrochloride (Aloxi) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.